N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes dichlorophenyl, fluorophenyl, and imidazo[1,2-b]pyrazol moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b]pyrazol core, followed by the introduction of the dichlorophenyl and fluorophenyl groups. Common reagents used in these reactions include various chlorinating agents, fluorinating agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazol derivatives with varying substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
What sets N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide apart is its specific combination of dichlorophenyl and fluorophenyl groups, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[7-ethyl-6-(4-fluorophenyl)-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN4O2/c1-2-14-19(11-3-6-13(24)7-4-11)27-28-17(21(30)26-20(14)28)10-18(29)25-16-8-5-12(22)9-15(16)23/h3-9,17H,2,10H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTROQYIYFOWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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